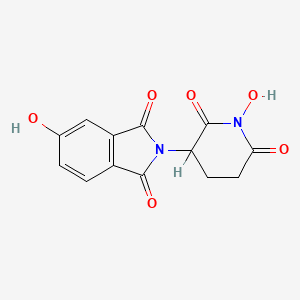
3,23-Diacetoxy-24-nor-5-cholene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,23-Diacetoxy-24-nor-5-cholene: is a synthetic steroid derivative It is characterized by the presence of two acetoxy groups at the 3rd and 23rd positions, and a nor-24 modification, which means the removal of the 24th carbon atom from the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,23-Diacetoxy-24-nor-5-cholene typically involves multiple steps starting from a suitable steroid precursor. One common method involves the acetylation of a steroidal diol, followed by the removal of the 24th carbon atom through a series of chemical reactions. The reaction conditions often include the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3,23-Diacetoxy-24-nor-5-cholene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the acetoxy groups back to hydroxyl groups.
Substitution: This can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield the corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3,23-Diacetoxy-24-nor-5-cholene is used as a precursor for the synthesis of other steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of steroid derivatives on cellular processes. It can serve as a model compound to understand the interactions between steroids and biological molecules.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural features may allow for the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of other valuable chemicals and materials. Its unique properties make it a useful intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,23-Diacetoxy-24-nor-5-cholene involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The acetoxy groups and the nor-24 modification can influence the compound’s binding affinity and specificity, leading to its unique biological effects.
Comparison with Similar Compounds
- 3,12-Diacetoxy-bisnor-cholanyldiphenylethylene
- 3,23-Diacetoxy-5-cholene
- 3,23-Dihydroxy-24-nor-5-cholene
Comparison: 3,23-Diacetoxy-24-nor-5-cholene is unique due to the presence of acetoxy groups at the 3rd and 23rd positions and the removal of the 24th carbon atom. This structural modification can lead to different chemical and biological properties compared to similar compounds. For example, the absence of the 24th carbon atom can affect the compound’s stability, reactivity, and interaction with biological targets.
Properties
CAS No. |
64907-37-5 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C27H42O4/c1-17(12-15-30-18(2)28)23-8-9-24-22-7-6-20-16-21(31-19(3)29)10-13-26(20,4)25(22)11-14-27(23,24)5/h6,17,21-25H,7-16H2,1-5H3/t17-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
LBWUGMHLKGSGFE-DZGKNTOBSA-N |
SMILES |
CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Isomeric SMILES |
C[C@H](CCOC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Synonyms |
3 beta,23-diacetoxy-24-nor-5-cholene 3,23-diacetoxy-24-nor-5-cholene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


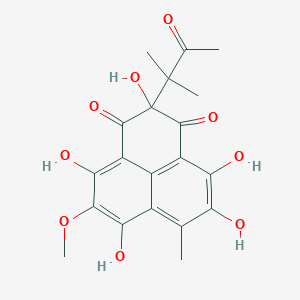
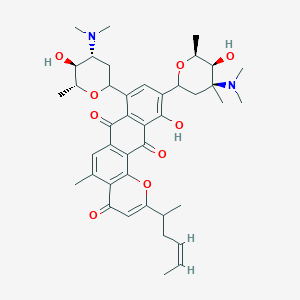




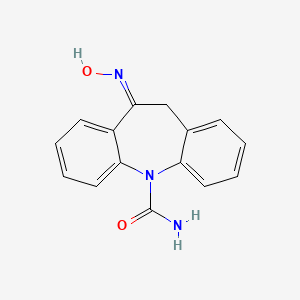
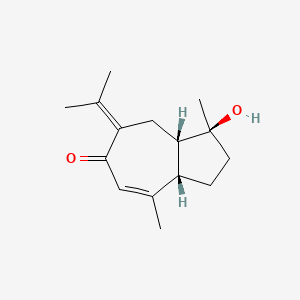
![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
